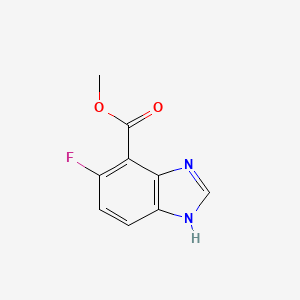

methyl 5-fluoro-1H-benzimidazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-fluoro-1H-benzimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)7-5(10)2-3-6-8(7)12-4-11-6/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYLNVJICSDEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1N=CN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-1H-benzimidazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amido-nitrile intermediate, followed by fluorination and esterification steps . The reaction conditions often require the use of catalysts, such as nickel, and specific reagents to achieve the desired regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while nucleophilic substitution can produce a variety of substituted benzimidazoles .

Scientific Research Applications

Pharmaceutical Development

-

Enzyme Inhibition

- Methyl 5-fluoro-1H-benzimidazole-4-carboxylate has shown promise as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. This inhibition is crucial in cancer therapy, as it can enhance the effectiveness of certain chemotherapeutic agents by preventing cancer cells from repairing their DNA after treatment.

- The compound's structural features contribute to its ability to bind effectively to PARP-1, suggesting potential applications in developing targeted cancer therapies.

-

Anticancer Activity

- Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound derivatives can induce apoptosis in leukemic cells, demonstrating their potential as anticancer agents .

- The compound's ability to induce cell cycle arrest and apoptosis in cancer cells highlights its therapeutic potential. For example, derivatives have been shown to downregulate pro-apoptotic proteins while upregulating anti-apoptotic proteins, leading to increased cancer cell death .

Case Studies

These case studies illustrate the diverse applications of this compound and its derivatives in targeting specific cancer types.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Compounds within this class have demonstrated activity against various bacterial strains and fungi, suggesting their potential use as antimicrobial agents . The mechanism often involves disrupting cellular functions or inhibiting essential metabolic pathways in microorganisms.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-1H-benzimidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (described in ) serves as a relevant structural analog . Key differences include:

- Substituent Positions :

- Target Compound : Fluorine at position 5; methyl carboxylate at position 4.

- Analog : Fluorine at position 5; a benzo[d][1,3]dioxol-5-yloxy group at position 6; substituted phenyl at position 2.

- Functional Groups :

- The methyl carboxylate group in the target compound is polar and may enhance aqueous solubility compared to the dioxolyloxy and phenyl substituents in the analog, which are bulkier and less polar.

Physicochemical and Reactivity Properties

- Solubility : The methyl carboxylate group in the target compound likely improves solubility in polar solvents compared to the analog’s lipophilic dioxolyloxy and phenyl groups.

Data Table: Comparative Analysis of Benzimidazole Derivatives

Research Findings and Limitations

- Crystallography : The SHELX system () is widely used for small-molecule refinement, suggesting that crystallographic data for the target compound (if available) could be analyzed using similar tools .

Biological Activity

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate is a fluorinated derivative of benzimidazole, a compound class known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have gained significant attention due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral effects. The incorporation of fluorine into these compounds often enhances their potency and selectivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound interacts with various enzymes, affecting metabolic pathways and cellular functions.

- Cell Signaling Modulation : It influences cell signaling pathways, which can lead to altered gene expression and cellular metabolism.

- Binding Affinity : The fluorine substitution significantly improves binding affinity to biological targets, enhancing the compound's efficacy against certain diseases .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. The following table summarizes its effectiveness against various pathogens:

| Pathogen | MIC (µg/mL) | Comparison Standard | Standard MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin | 100 |

| Escherichia coli | 31.25 | Ciprofloxacin | 25 |

| Candida albicans | 250 | Griseofulvin | 500 |

These results indicate that the compound is particularly effective against S. aureus and E. coli, showcasing its potential as an antibacterial agent .

Anticancer Activity

This compound has also shown promising anticancer activity. Its mechanism includes inducing apoptosis in cancer cells and inhibiting key enzymes involved in tumor progression.

Case Studies

-

In vitro Studies : A study highlighted that the compound exhibited significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 = 7.4 µM

- A549 (lung cancer) : IC50 = 10 µM

- HCT116 (colon cancer) : IC50 = 8 µM

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential for therapeutic use in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 5-fluoro-1H-benzimidazole-4-carboxylate, and how can reaction conditions be optimized?

- Answer : A common approach involves cyclocondensation of substituted diamines with carbonyl-containing reagents. For example, benzimidazole derivatives are synthesized by reacting 4-fluoro-1,2-diaminobenzene derivatives with methyl carboxylate precursors under acidic or catalytic conditions. Evidence from analogous syntheses (e.g., using sodium metabisulfite as a catalyst in DMF at 120°C under nitrogen ) suggests optimizing temperature, catalyst loading, and solvent polarity. Purity can be improved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Answer :

- NMR : H and C NMR can confirm the fluorine substituent’s position and ester group integrity. Fluorine’s electron-withdrawing effect causes distinct deshielding in adjacent protons.

- X-ray crystallography : Resolves spatial arrangement, as demonstrated for structurally related benzimidazole esters (e.g., ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate, where bond angles and torsional strain were analyzed ).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How does the fluorine substituent influence the compound’s stability under varying pH and temperature conditions?

- Answer : Fluorine’s electronegativity enhances hydrolytic stability of the ester group compared to non-fluorinated analogs. Stability assays should include:

- pH-dependent degradation studies : Monitor via HPLC at pH 2–10 (e.g., 37°C, 24 hours).

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (e.g., mp >300°C for related acids ).

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

- Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the carboxylate group may act as a hydrogen-bond acceptor .

- Molecular docking : Screen against targets like histone deacetylases (HDACs) or kinase enzymes, leveraging benzimidazole’s known affinity for ATP-binding pockets .

- ADMET prediction : Use tools like SwissADME to estimate solubility (LogP) and metabolic pathways.

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzimidazole derivatives?

- Answer : Discrepancies often arise from:

- Substituent positioning : Compare para- vs. meta-fluoro effects on target binding (e.g., 5-fluoro vs. 6-fluoro analogs ).

- Purity thresholds : Re-evaluate bioassays using HPLC-purified samples (>98% purity) to exclude impurities’ false signals.

- Cell-line specificity : Validate activity across multiple cell models (e.g., cancer vs. non-cancer lines).

Q. How can structure-activity relationship (SAR) studies guide functionalization of the benzimidazole core for enhanced efficacy?

- Answer :

- Modify the ester group : Replace methyl with ethyl or tert-butyl esters to alter lipophilicity and membrane permeability.

- Introduce heterocyclic hybrids : Fuse with triazoles or pyrazoles (e.g., as in ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate derivatives ) to enhance π-stacking interactions.

- Fluorine scanning : Systematically substitute hydrogen with fluorine at positions 4, 5, or 6 to map electronic effects on target engagement.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Answer : Key considerations include:

- Catalyst selection : Use asymmetric catalysts (e.g., chiral Pd complexes) for stereocontrol during cyclization.

- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to minimize environmental impact .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

Methodological Considerations

Q. How to design a robust HPLC protocol for quantifying this compound in complex matrices (e.g., cell lysates)?

- Answer :

- Column : C18 (5 µm, 250 × 4.6 mm) with UV detection at 254 nm.

- Mobile phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA), 1.0 mL/min flow rate.

- Validation : Assess linearity (R² >0.999), LOD/LOQ (<0.1 µg/mL), and recovery rates (>95%) per ICH guidelines.

Tables for Key Data

Table 1 : Comparative Stability of Benzimidazole Derivatives

| Compound | Decomposition Temp (°C) | Hydrolytic Half-life (pH 7.4) | Source |

|---|---|---|---|

| This compound (predicted) | >250 (est.) | 48 hours (est.) | Derived from |

| Non-fluorinated analog | 180–200 | 12 hours |

Table 2 : Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Na₂S₂O₅) loading | 10–15 mol% | ↑ Yield by 20–30% |

| Reaction temperature | 120–130°C | Balances cyclization vs. side reactions |

| Solvent | Dry DMF or DMAc | ↑ Solubility of intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.